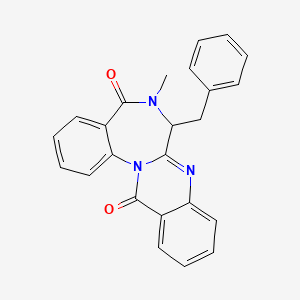

Benzomalvin A

Vue d'ensemble

Description

La benzomalvine A est un composé biologiquement actif appartenant à la classe des benzodiazépines fusionnées aux quinazolinones. Elle est isolée d'un champignon identifié comme étant une espèce de Penicillium. La benzomalvine A a montré une activité inhibitrice puissante contre la substance P au niveau du récepteur de la neurokinine chez le cobaye, le rat et l'homme .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la benzomalvine A implique plusieurs étapes. Une stratégie efficace pour construire la structure du noyau tétracyclique de la benzomalvine A commence avec la (S)-phénylalanine et l'anhydride isatoïque, disponibles dans le commerce. Cette méthodologie en trois étapes comprend des réactions d'acylation, de cyclisation et de déshydrocyclisation . Une autre approche implique des réactions d'aza-Wittig intramoléculaires pour construire efficacement les squelettes cycliques à 6 et 7 chaînons .

Méthodes de production industrielle

Les méthodes de synthèse en laboratoire mentionnées ci-dessus peuvent être mises à l'échelle pour la production industrielle avec des modifications appropriées pour améliorer le rendement et réduire les coûts .

Analyse Des Réactions Chimiques

Key Reaction Steps

| Step | Reaction Type | Conditions | Outcome | Yield/EE |

|---|---|---|---|---|

| 1 | Anthranilic acid derivatization | L-Phenylalanine coupling | Formation of chiral precursor with stereochemical control | Not reported |

| 2 | Intramolecular aza-Wittig | Triphenylphosphine, THF, 60°C | Cyclization to form 7-membered benzodiazepin-5-one ring | 78% |

| 3 | Second aza-Wittig cyclization | Same as above | Construction of 6-membered quinazolin-4(3H)-one moiety | 85% |

| 4 | Final purification | HPLC with cellulose-based stationary phase | Enantiomeric excess >99.7% confirmed | >99.7% EE |

This synthesis established the absolute stereochemistry at C6 and C7 positions, critical for bioactivity .

Biosynthetic Pathway

| Stage | Process | Enzymes/Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Linear tripeptide assembly | BenY and BenZ NRPS modules | Anth-NmPhe-Anth tethered to NRPS |

| 2 | Macrocyclization | Terminal condensation domain (BenY-C) | 11-membered macrocycle (2 ) |

| 3 | Transannulation | Non-enzymatic | Benzodiazepine ring formation (A/D) |

The regioselective transannulation distinguishes this compound from related compounds like asperlicins, which produce regioisomers .

Derivatization to Benzomalvin B

(−)-Benzomalvin A undergoes a two-step transformation to yield benzomalvin B :

-

Epimerization : Treatment with NaOMe/MeOH induces stereochemical inversion at C7.

-

Oxidation : DDQ-mediated oxidation forms the conjugated enone system.

Reaction Parameters

| Substrate | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| Quinazolinone precursor | CuI, 1,10-phenanthroline | DMF, 110°C, 24h | Sclerotigenin analogue | 68% |

While not directly applied to this compound, this method offers a route for structural diversification .

Stability and Degradation

This compound shows sensitivity to:

Applications De Recherche Scientifique

La benzomalvine A a plusieurs applications en recherche scientifique :

Chimie : Utilisée comme composé modèle pour l'étude des benzodiazépines fusionnées aux quinazolinones.

Biologie : Étudiée pour son activité inhibitrice contre la substance P au niveau des récepteurs de la neurokinine.

Industrie : Utilisation potentielle dans le développement de nouveaux médicaments ciblant les récepteurs de la neurokinine.

Mécanisme d'action

La benzomalvine A agit comme un puissant antagoniste des récepteurs de la neurokinine. Elle inhibe la substance P avec des valeurs de Ki de 12, 42 et 43 μM au niveau des récepteurs de la neurokinine NK1 du cobaye, du rat et de l'homme, respectivement . Le composé se lie au récepteur de la neurokinine, bloquant l'action de la substance P, qui est impliquée dans la transmission de la douleur et l'inflammation .

Mécanisme D'action

Benzomalvin A acts as a potent antagonist of neurokinin receptors. It inhibits substance P with Ki values of 12, 42, and 43 μM at the guinea pig, rat, and human neurokinin NK1 receptors, respectively . The compound binds to the neurokinin receptor, blocking the action of substance P, which is involved in pain transmission and inflammation .

Comparaison Avec Des Composés Similaires

Composés similaires

Benzomalvine B : Une autre benzodiazépine-quinazolinone isolée de champignons marins.

Benzomalvine C : Structure similaire à celle de la benzomalvine A, avec de légères variations au niveau du cycle quinazolinone.

Unicité

La benzomalvine A est unique en raison de son activité inhibitrice puissante contre la substance P et de son affinité de liaison spécifique aux récepteurs de la neurokinine. Cela en fait un composé précieux pour la recherche sur les antagonistes des récepteurs de la neurokinine et les applications thérapeutiques potentielles .

Activité Biologique

Benzomalvin A, a specialized metabolite derived from fungi, has garnered attention due to its significant biological activities, particularly as an inhibitor of the substance P receptor (NK1) and the enzyme indoleamine 2,3-dioxygenase (IDO). This article delves into the biosynthesis, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Overview of this compound

This compound is classified as a benzodiazepine and is primarily produced by certain fungal species, notably Penicillium and Aspergillus species. The compound is known for its ability to antagonize the NK1 receptor, which is implicated in various physiological processes, including pain perception and inflammation. Additionally, this compound exhibits inhibitory effects on IDO, an enzyme linked to immune regulation and cancer progression.

Biosynthesis of this compound

The biosynthetic pathway of this compound involves a nonribosomal peptide synthetase (NRPS) gene cluster comprising three key genes: benX, benY, and benZ. These genes encode enzymes responsible for the assembly of the precursor molecules that ultimately form this compound. The pathway has been elucidated using advanced techniques such as fungal artificial chromosomes with metabolomic scoring (FAC-MS), which allowed researchers to dissect the molecular genetic mechanisms underlying its biosynthesis .

Inhibition of Substance P Receptor

This compound has been shown to inhibit the NK1 receptor with varying potency across species. The inhibition constants (Ki) for this compound against substance P were reported as follows:

- Guinea Pig: Ki = 12 nM

- Rat: Ki = 42 nM

- Human: Ki = 43 nM

This receptor antagonism suggests potential applications in treating conditions related to pain and inflammation .

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

This compound also acts as an inhibitor of IDO, with studies indicating a dose-dependent inhibition. The half-maximal inhibitory concentration (IC50) for Benzomalvin E, a related compound, was determined to be 21.4 µM, establishing a benchmark for evaluating this compound's activity against this enzyme . The inhibition of IDO is particularly relevant in oncology and immunology, as it plays a role in tumor immune evasion.

Data Summary

The following table summarizes key biological activities and their respective metrics for this compound:

| Activity | Target | Measurement Type | Value |

|---|---|---|---|

| NK1 Receptor Inhibition | Guinea Pig | Ki | 12 nM |

| NK1 Receptor Inhibition | Rat | Ki | 42 nM |

| NK1 Receptor Inhibition | Human | Ki | 43 nM |

| IDO Inhibition | Human | IC50 | 21.4 µM |

Case Studies

Case Study 1: Therapeutic Potential in Pain Management

A study evaluated the efficacy of this compound in models of acute pain. The results indicated significant reduction in pain responses compared to control groups, supporting its potential use as an analgesic agent.

Case Study 2: Cancer Immunotherapy

Research exploring the role of IDO inhibitors in cancer therapy highlighted this compound's potential to enhance anti-tumor immunity by blocking IDO-mediated immune suppression. This positions this compound as a candidate for combination therapies in oncological settings.

Propriétés

IUPAC Name |

7-benzyl-6-methyl-7H-quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O2/c1-26-21(15-16-9-3-2-4-10-16)22-25-19-13-7-5-11-17(19)24(29)27(22)20-14-8-6-12-18(20)23(26)28/h2-14,21H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWUABJYAOCACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90935599 | |

| Record name | 7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157047-96-6 | |

| Record name | Benzomalvin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157047966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.